Spiro[2.5]octane-1,1,2,2-tetracarbonitrile

Catalog No.
S13294017
CAS No.
10432-36-7
M.F
C12H10N4
M. Wt
210.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiro[2.5]octane-1,1,2,2-tetracarbonitrile

CAS Number

10432-36-7

Product Name

Spiro[2.5]octane-1,1,2,2-tetracarbonitrile

IUPAC Name

spiro[2.5]octane-1,1,2,2-tetracarbonitrile

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C12H10N4/c13-6-11(7-14)10(4-2-1-3-5-10)12(11,8-15)9-16/h1-5H2

InChI Key

AGYLCLWDLHJTEA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(C2(C#N)C#N)(C#N)C#N

Spiro[2.5]octane-1,1,2,2-tetracarbonitrile is a complex organic compound characterized by its unique spirocyclic structure. Its molecular formula is C12H10N4, and it has a molecular weight of approximately 210.23 g/mol. The compound features four cyano (nitrile) groups attached to a spiro[2.5]octane framework, which contributes to its distinctive chemical properties and potential applications in various fields, including materials science and pharmaceuticals .

. Common reactions include:

  • Nucleophilic Addition: The nitrile groups can act as electrophiles, allowing nucleophiles to add across the carbon-nitrogen triple bond.
  • Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed to form corresponding carboxylic acids.
  • Reduction: Reduction reactions can convert the nitriles to primary amines or aldehydes depending on the reagents used.

These reactions are significant for modifying the compound's structure for specific applications .

Research into the biological activity of spiro[2.5]octane-1,1,2,2-tetracarbonitrile is limited but suggests potential pharmacological properties. Compounds with similar structures have been studied for their antimicrobial and anticancer activities. The presence of multiple nitriles may enhance interactions with biological targets, although specific studies on this compound are necessary to fully elucidate its biological effects .

The synthesis of spiro[2.5]octane-1,1,2,2-tetracarbonitrile typically involves multi-step organic reactions:

  • Formation of the Spirocyclic Framework: This can be achieved through cyclization reactions involving cyclopropane derivatives.
  • Introduction of Nitrile Groups: The nitrile functionalities can be introduced via nucleophilic substitution reactions using appropriate cyanide sources.
  • Purification: The final product is often purified through recrystallization or chromatography techniques to obtain high purity levels.

These methods highlight the complexity involved in synthesizing this compound and underscore its significance in organic chemistry .

Spiro[2.5]octane-1,1,2,2-tetracarbonitrile has several notable applications:

  • Material Science: Due to its unique structural properties, it can be used in developing novel polymers and materials with specific mechanical properties.
  • Pharmaceuticals: Its potential biological activity makes it a candidate for drug development, particularly in targeting diseases where nitriles have shown efficacy.
  • Chemical Intermediates: The compound can serve as an intermediate in synthesizing more complex organic molecules.

These applications demonstrate the versatility and importance of this compound in various scientific fields .

Interaction studies involving spiro[2.5]octane-1,1,2,2-tetracarbonitrile focus on its reactivity with biological molecules and other chemical species. Preliminary studies suggest that the compound may interact with proteins and nucleic acids due to its electrophilic nature from the nitrile groups. Understanding these interactions is crucial for assessing its potential therapeutic uses and mechanisms of action in biological systems .

Several compounds share structural similarities with spiro[2.5]octane-1,1,2,2-tetracarbonitrile:

Compound NameMolecular FormulaUnique Features
Spiro[2.3]hexane-1,1,2,2-tetracarbonitrileC10H8N4Smaller ring size; fewer carbon atoms
Spiro(2.6)nonane-1,1,2,2-tetracarbonitrileC13H12N4Larger ring; potential for different reactivity
5-Methylspiro[2.5]octane-1,1,2,2-tetracarbonitrileC13H12N4Methyl substitution affects sterics and reactivity

These compounds highlight the diversity within the spirocyclic family while emphasizing the unique structural attributes of spiro[2.5]octane-1,1,2,2-tetracarbonitrile that may influence its chemical behavior and applications .

Spiro[2.5]octane-1,1,2,2-tetracarbonitrile exhibits remarkable thermal stability characteristics that are primarily governed by its unique spirocyclic framework and the presence of four cyano functional groups. The compound demonstrates a high boiling point of 542°C at 760 mmHg, indicating strong intermolecular forces and structural integrity [1]. This elevated boiling point is attributed to the rigid three-dimensional spiro structure that restricts molecular motion and the dipole-dipole interactions between the polar nitrile groups.

PropertyValueTemperature RangeNotes
Boiling Point542°C at 760 mmHgStandard conditionsHigh thermal stability [1]
Flash Point283.7°CStandard conditionsSafe handling temperature [1]
Thermal Decomposition Onset280-350°C (estimated)Nitrogen atmosphereBased on structural analogs [2] [3]
Thermal Stability RangeStable up to ~300°CInert atmosphereEstimated from similar compounds [4]

The thermochemical stability is enhanced by the spiro junction, which creates a highly constrained molecular geometry that resists thermal degradation pathways commonly observed in linear or monocyclic analogs [5]. Studies on related spirocyclic compounds have demonstrated that the spiro carbon acts as a stabilizing center, distributing thermal stress across multiple ring systems and preventing localized bond weakening [2]. The four nitrile groups contribute additional stability through their strong carbon-nitrogen triple bonds, which possess high bond dissociation energies and resist thermal cleavage under moderate heating conditions [6] [7].

Differential scanning calorimetry studies on analogous spirocarbonitrile compounds reveal that thermal decomposition typically proceeds through a multi-step mechanism, with initial loss of volatile fragments followed by char formation [3]. The nitrile groups promote carbonization processes at elevated temperatures, leading to the formation of thermally stable carbon-nitrogen networks that enhance residual char yield [4]. This characteristic makes spiro[2.5]octane-1,1,2,2-tetracarbonitrile potentially valuable in applications requiring thermal stability and flame retardancy.

Solubility Parameters in Polar Aprotic Solvents

The solubility behavior of spiro[2.5]octane-1,1,2,2-tetracarbonitrile in polar aprotic solvents is governed by favorable intermolecular interactions between the electron-deficient nitrile groups and the electron-rich regions of polar aprotic solvent molecules. The compound's solubility profile demonstrates excellent compatibility with high-dielectric constant solvents that lack acidic protons.

SolventDielectric ConstantExpected SolubilityInteraction Mechanism
Dimethyl sulfoxide (DMSO)46.7Very GoodSulfoxide-nitrile coordination [8] [9]
Acetonitrile38.3GoodNitrile-nitrile dipolar interactions [8]
Dimethylformamide (DMF)36.7GoodAmide carbonyl-nitrile interactions [8] [10]
Acetone21.8ModerateCarbonyl-nitrile dipolar coupling [8]
Tetrahydrofuran (THF)7.6ModerateEther oxygen lone pair interactions [11]

In dimethyl sulfoxide, the compound exhibits the highest predicted solubility due to the strong coordination between the sulfoxide sulfur-oxygen dipole and the electron-deficient carbon atoms of the nitrile groups [9]. The DMSO molecule's ability to coordinate with multiple electron-deficient sites simultaneously creates a favorable solvation shell around the spirocarbonitrile molecule. Additionally, the sulfoxide's high dielectric constant effectively screens electrostatic interactions between dissolved molecules, preventing aggregation and enhancing solubility [12].

Acetonitrile provides good solvation through nitrile-nitrile dipolar interactions, where the electron-rich nitrogen atoms of the solvent molecules align with the electron-deficient carbon atoms of the solute's nitrile groups [8]. This creates a network of favorable dipole-dipole interactions that stabilize the dissolved state. The similar chemical nature of the solvent and solute functional groups promotes miscibility through the "like dissolves like" principle [13].

The solubility in dimethylformamide results from the interaction between the formamide carbonyl oxygen and the nitrile carbon atoms, supplemented by weak hydrogen bonding between the formamide N-H groups and the nitrile nitrogen lone pairs [10]. Studies on carbazochrome solubility in DMF-containing systems demonstrate that DMF preferentially solvates electron-deficient organic compounds through its dual donor-acceptor character [10].

Temperature-dependent solubility studies on related spirocyclic compounds indicate that solubility in polar aprotic solvents increases significantly with temperature, following an exponential relationship characteristic of endothermic dissolution processes [10] [11]. The entropy gain from solvation overcomes the enthalpy penalty of breaking intermolecular interactions in the solid state.

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of spiro[2.5]octane-1,1,2,2-tetracarbonitrile is characterized by the presence of multiple electron-withdrawing nitrile groups attached to a rigid spirocyclic framework, creating a highly polarized molecular system with distinctive frontier molecular orbital characteristics. Theoretical calculations based on density functional theory methods predict significant electronic delocalization and orbital mixing between the nitrile π-systems and the spirocyclic carbon framework.

Orbital TypeEnergy Level (eV)Primary CharacterContribution
HOMO-6.5 to -7.0π-bonding (nitrile)Nitrogen lone pairs and C≡N π-bonds [14] [15]
LUMO-2.5 to -3.0π*-antibonding (nitrile)C≡N π*-orbitals [14] [15]
HOMO-LUMO Gap3.5 to 4.5Electronic transitionUV absorption region [16]

The highest occupied molecular orbital (HOMO) is primarily localized on the nitrile nitrogen atoms and the π-bonding orbitals of the carbon-nitrogen triple bonds [14]. This orbital exhibits significant delocalization across all four nitrile groups due to the through-space orbital interactions facilitated by the rigid spiro geometry. The electron density distribution shows enhanced concentration at the nitrogen termini, making these sites nucleophilic despite the overall electron-deficient nature of the molecule.

The lowest unoccupied molecular orbital (LUMO) consists predominantly of the π*-antibonding orbitals of the nitrile groups, with substantial contributions from the spiro carbon center [14] [15]. This orbital arrangement creates multiple electrophilic sites at the nitrile carbon atoms, explaining the compound's reactivity toward nucleophilic species. The LUMO energy level is significantly stabilized compared to simple nitrile compounds due to the cumulative electron-withdrawing effect of four cyano groups.

Computational studies on related polycarbonitrile compounds demonstrate that the HOMO-LUMO gap correlates strongly with the number and positioning of nitrile substituents [15]. The spirocyclic geometry creates a unique electronic environment where orbital mixing between adjacent nitrile groups results in both bonding and antibonding combinations, leading to a split in energy levels that is characteristic of spirocnjugated systems [17] [18].

The frontier molecular orbital analysis reveals that electronic excitation primarily involves promotion of electrons from nitrogen lone pairs to nitrile π*-orbitals, resulting in charge transfer character [14]. This electronic transition is predicted to occur in the ultraviolet region, consistent with the colorless appearance of the compound and its potential photochemical reactivity under UV irradiation.

Spiroconjugation effects, where orbital interactions occur through the spiro center, contribute to the overall electronic stability of the system [17]. The perpendicular arrangement of the cyclopropane and cyclohexane rings creates conditions for through-space orbital overlap that influences both the ground state electronic structure and excited state properties.

Vibrational Spectroscopy Characteristics

The vibrational spectroscopy profile of spiro[2.5]octane-1,1,2,2-tetracarbonitrile is dominated by the characteristic absorption patterns of the four nitrile groups, complemented by vibrational modes associated with the spirocyclic framework. The compound exhibits distinctive infrared and Raman spectroscopic signatures that provide detailed information about its molecular structure and conformational behavior.

Vibrational ModeFrequency (cm⁻¹)IntensityAssignment
C≡N symmetric stretch2250±10Very StrongFour nitriles in phase [7] [19]
C≡N antisymmetric stretch2240±10Very StrongFour nitriles out of phase [7] [19]
C-H stretch (cyclopropane)3020±20MediumStrained ring C-H [19]
C-H stretch (cyclohexane)2950±30MediumSaturated C-H [19]
C-C stretch (spiro junction)1100±50MediumSpiro carbon vibration [20]
CH₂ scissors deformation1465±20MediumCyclohexane CH₂ groups [19]
Fingerprint region500-1500VariableComplex skeletal modes [21]

The most prominent spectroscopic features are the nitrile stretching vibrations, which appear as intense, sharp absorptions in the 2240-2260 cm⁻¹ region [7]. The presence of four equivalent nitrile groups results in vibrational coupling that splits the C≡N stretching mode into symmetric and antisymmetric components. The symmetric stretch, where all four nitriles vibrate in phase, typically appears at slightly higher frequency than the antisymmetric mode due to reduced dipole moment change during the vibration [6] [22].

Studies on nitrile vibrational dynamics demonstrate that the C≡N stretching frequency is highly sensitive to the local electronic environment [6] [22]. In spiro[2.5]octane-1,1,2,2-tetracarbonitrile, the electron-withdrawing effect of multiple nitrile groups creates a cumulative influence that shifts the stretching frequencies to higher wavenumbers compared to simple mononitriles. The vibrational lifetime of the nitrile stretch is expected to be shortened due to efficient intramolecular vibrational energy redistribution through the rigid spirocyclic framework [22].

The spirocyclic C-H stretching vibrations exhibit characteristic patterns that distinguish between the strained cyclopropane ring and the more flexible cyclohexane ring [19]. The cyclopropane C-H stretches appear at higher frequencies (around 3020 cm⁻¹) due to increased s-character in the C-H bonds resulting from ring strain, while the cyclohexane C-H stretches occur in the typical saturated hydrocarbon region (2950 cm⁻¹) [19].

The fingerprint region (500-1500 cm⁻¹) contains a complex array of skeletal vibrational modes that are characteristic of the specific spirocyclic geometry [21]. These include ring breathing modes, C-C stretching vibrations, and various bending and twisting motions that are coupled through the rigid molecular framework. The spiro carbon acts as a vibrational coupling center, facilitating energy transfer between the two ring systems and creating unique vibrational signatures that can be used for structural identification [20].

Computational vibrational analysis using density functional theory methods on related spirocyclic compounds reveals that normal mode mixing is extensive due to the high degree of structural constraint [18] [23]. The calculated vibrational frequencies show good agreement with experimental observations for similar tetracarbonitrile compounds, with typical deviations of less than 5% when appropriate scaling factors are applied [18].

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Exact Mass

210.090546336 g/mol

Monoisotopic Mass

210.090546336 g/mol

Heavy Atom Count

16

UNII

N74K2OW5LU

Dates

Last modified: 08-10-2024

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